molecular formula C14H15N3O2S B2408965 4-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}benzonitrile CAS No. 1423475-08-4

4-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}benzonitrile

Cat. No. B2408965
CAS RN: 1423475-08-4
M. Wt: 289.35
InChI Key: FKOWKKODWLIUPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}benzonitrile, also known as PSB-1115, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of sulfonylbenzonitriles and has been shown to have various biochemical and physiological effects.

Mechanism of Action

4-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}benzonitrile acts as a competitive antagonist of the 5-HT7 receptor, meaning that it binds to the receptor and blocks the action of serotonin. This results in a decrease in the activity of the receptor and a reduction in the physiological effects of serotonin.
Biochemical and Physiological Effects:
4-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}benzonitrile has been shown to have various biochemical and physiological effects. It has been shown to decrease the activity of the 5-HT7 receptor in the brain, resulting in a reduction in anxiety-like behavior in animal models. 4-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}benzonitrile has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}benzonitrile in lab experiments is its selectivity for the 5-HT7 receptor. This allows researchers to specifically investigate the role of this receptor in various physiological processes. However, one limitation of using 4-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}benzonitrile is its potential off-target effects, which may affect the interpretation of the results.

Future Directions

There are several future directions for the use of 4-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}benzonitrile in scientific research. One direction is the development of new treatments for disorders such as depression and anxiety based on the selective targeting of the 5-HT7 receptor. Another direction is the investigation of the role of the 5-HT7 receptor in other physiological processes such as circadian rhythm and thermoregulation. Additionally, the use of 4-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}benzonitrile in combination with other compounds may provide new insights into the interactions between different serotonin receptors and their effects on physiological processes.

Synthesis Methods

The synthesis of 4-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}benzonitrile involves the reaction of 4-chlorobenzonitrile with propargylamine, followed by the addition of piperazine and sulfonyl chloride. The product is then purified through column chromatography to obtain 4-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}benzonitrile in high yield and purity.

Scientific Research Applications

4-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}benzonitrile has been studied for its potential use as a tool compound in scientific research. It has been shown to act as a selective antagonist of the 5-HT7 receptor, which is a serotonin receptor that plays a role in various physiological processes such as sleep, mood, and cognition. 4-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}benzonitrile has been used to investigate the role of the 5-HT7 receptor in these processes and to develop new treatments for disorders such as depression and anxiety.

properties

IUPAC Name

4-(4-prop-2-ynylpiperazin-1-yl)sulfonylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-2-7-16-8-10-17(11-9-16)20(18,19)14-5-3-13(12-15)4-6-14/h1,3-6H,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOWKKODWLIUPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}benzonitrile

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